7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural motif in many biologically active compounds . Quinoline derivatives have been reported to exhibit diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity . .
Biochemical Pathways
Without specific information on the targets and mode of action of the compound, it’s difficult to predict the exact biochemical pathways that would be affected. Given the reported activities of related quinoline derivatives, it’s possible that the compound could affect pathways related to cell growth and proliferation, inflammation, or infectious disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and electronic materials
Comparison with Similar Compounds
Similar Compounds
7-((2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: Known for its ferroptosis-inducing properties.
7-((2-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: Exhibits different biological activities due to the presence of nitro groups.
Uniqueness
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is unique due to its hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-[(2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-17-8-2-1-7-15(17)20(24-18-9-3-4-12-22-18)16-11-10-14-6-5-13-23-19(14)21(16)26/h1-13,20,25-26H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVBQZZERJUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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